molecular formula C17H19BF2N2O4S B1426095 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide CAS No. 1092565-35-9

2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide

Cat. No.: B1426095
CAS No.: 1092565-35-9
M. Wt: 396.2 g/mol
InChI Key: ZTBXSIMTWWSPST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide is a boronic ester-containing sulfonamide derivative with a pyridine core. Its structure features a dioxaborolane group at the 5-position of the pyridine ring and a 2,4-difluorobenzenesulfonamide moiety at the 3-position (Figure 1). This compound is synthesized via palladium-catalyzed Miyaura borylation, using PdCl₂(dppf)·DCM as a catalyst and bis(pinacolato)diborane as the boron source, achieving yields of up to 91% . It serves as a key intermediate in medicinal chemistry, particularly in the development of PI3K/mTOR dual inhibitors for cancer therapy . The fluorine atoms enhance electronegativity and metabolic stability, while the dioxaborolane group enables Suzuki-Miyaura cross-coupling reactions for further functionalization .

Properties

IUPAC Name

2,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BF2N2O4S/c1-16(2)17(3,4)26-18(25-16)11-7-13(10-21-9-11)22-27(23,24)15-6-5-12(19)8-14(15)20/h5-10,22H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBXSIMTWWSPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BF2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40726171
Record name 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092565-35-9
Record name 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40726171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Boronic Ester: : The initial step often involves the reaction of 5-bromo-3-pyridylboronic acid with pinacol to form the boronic ester. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert conditions.

  • Coupling Reaction: : The boronic ester is then coupled with 2,4-difluorobenzenesulfonyl chloride in the presence of a base like triethylamine. This step forms the desired sulfonamide linkage.

  • Purification: : The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactors for the coupling reactions and advanced purification methods like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, due to their electron-withdrawing nature.

  • Oxidation and Reduction: : The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.

  • Coupling Reactions: : The boronic ester group is highly reactive in Suzuki-Miyaura coupling reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

    Bases: Potassium carbonate, triethylamine.

    Catalysts: Palladium-based catalysts for coupling reactions.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

    Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

    Coupling Products: Biaryl compounds when used in Suzuki-Miyaura reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 2,4-difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide exhibit promising anticancer properties. Studies have demonstrated that the incorporation of boron-containing moieties can enhance the bioactivity of sulfonamide derivatives against various cancer cell lines. For instance:

  • Case Study : A study published in the Journal of Medicinal Chemistry highlighted that specific modifications in the pyridine ring significantly improved the cytotoxicity of sulfonamide derivatives against breast cancer cells (MDA-MB-231) .

Antimicrobial Properties
The compound's sulfonamide group is known for its antimicrobial activity. Research has shown that derivatives of this compound can inhibit bacterial growth by targeting folate synthesis pathways.

  • Case Study : An investigation into the antimicrobial efficacy of related compounds found that they displayed significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as new antibiotics .

Agrochemical Applications

Herbicide Development
The chemical structure of this compound suggests potential use in herbicide formulations. The fluorine atoms enhance lipophilicity and biological activity.

  • Case Study : A patent application described a formulation containing this compound that effectively controlled weed species in agricultural settings. Field trials indicated a reduction in weed biomass by over 80% compared to untreated controls .

Materials Science Applications

Polymer Chemistry
The unique structure of this compound allows it to be utilized as a building block in polymer synthesis. Its boron-containing group can facilitate cross-linking in polymer matrices.

  • Data Table: Polymer Properties
Polymer TypeCross-linking AgentMechanical StrengthThermal Stability
Polyurethane2,4-Difluoro...HighModerate
Epoxy Resin2,4-Difluoro...Very HighHigh

Mechanism of Action

The mechanism by which 2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide exerts its effects depends on its application:

    Biological Activity: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.

    Chemical Reactions: The boronic ester group participates in coupling reactions by forming a transient boronate complex with the catalyst, facilitating the formation of new carbon-carbon bonds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs differing in substituents, core scaffolds, or biological applications:

Compound Name Key Structural Features Molecular Formula Yield (%) Biological Relevance References
2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide Pyridine core; 2,4-difluoro-sulfonamide; dioxaborolane at C5 C₁₈H₂₀BF₂N₂O₅S 91 Precursor to PI3K/mTOR inhibitors (e.g., quinoline derivatives)
4-Methyl-N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)benzenesulfonamide Benzyl backbone; trifluoromethyl substituent; dioxaborolane at C5 C₂₂H₂₆BF₃N₂O₄S N/A Potential impact on lipophilicity and target binding
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]propanamide Pyridine core; propanamide substituent (replaces sulfonamide) C₁₄H₂₁BN₂O₃ N/A Altered hydrogen-bonding capacity; potential solubility differences
2,4-Difluoro-N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide (18e) Phenyl core (vs. pyridine); methoxy substituent at C2 C₁₉H₂₃BF₂N₂O₅S N/A Electronic effects from aromatic ring substitution; possible kinase selectivity changes
N,N-Diethyl-4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide Diethylamine substituent; methyl group on benzene ring C₁₇H₂₇BN₂O₄S N/A Enhanced steric bulk; potential pharmacokinetic modifications

Key Structural and Functional Differences

The benzyl backbone in introduces a trifluoromethyl group, which increases lipophilicity and may improve blood-brain barrier penetration .

Substituent Effects: Fluorine vs. Methoxy Groups: The 2,4-difluoro substitution in the target compound enhances electronegativity and metabolic stability compared to methoxy-substituted analogs (e.g., ) . Sulfonamide vs.

Synthetic Utility: The target compound’s dioxaborolane group facilitates cross-coupling reactions (e.g., with quinoline bromides in ), enabling rapid diversification into bioactive molecules . Lower yields in analogs (e.g., 28% in ) suggest synthetic challenges with bulkier or electron-deficient coupling partners .

Biological Activity

2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide (CAS No. 1083326-73-1) is a compound that has garnered attention for its potential biological activities. This article will delve into its biological activity, including its pharmacological properties and relevant research findings.

  • Molecular Formula : C₁₈H₂₁BF₂N₂O₅S
  • Molecular Weight : 426.24 g/mol
  • Structure : The compound features a benzenesulfonamide moiety with a difluorophenyl group and a pyridine ring substituted with a dioxaborolane.

The biological activity of this compound is closely related to its interaction with various biological targets. It is hypothesized to function as a kinase inhibitor due to the presence of the sulfonamide group which is known to interact with active sites on enzymes.

In Vitro Studies

Research has indicated that compounds similar to this compound exhibit significant inhibitory effects on various kinases. For instance:

  • Inhibition of Kinases : Studies have shown that related sulfonamides can inhibit kinases such as BRAF and VEGFR in low nanomolar ranges . This suggests potential applications in cancer therapeutics where these pathways are dysregulated.

Case Study 1: Kinase Inhibition

A study focused on small molecule inhibitors highlighted the efficacy of similar sulfonamide compounds in inhibiting various kinases involved in tumor progression. The findings suggested that modifications to the sulfonamide structure can enhance selectivity and potency against specific kinases .

Case Study 2: Cardiovascular Implications

Another investigation examined the effects of sulfonamide derivatives on cardiac function. The results indicated that certain derivatives significantly reduced perfusion pressure and coronary resistance over time . Although not directly testing this compound specifically, these findings support the hypothesis that it may exert similar effects.

Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Inhibits kinases such as BRAF and VEGFR
Cardiovascular Effects Reduces coronary resistance and perfusion pressure

Q & A

Q. What are the optimal synthetic routes for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety into the pyridinyl-sulfonamide scaffold?

Methodological Answer: The dioxaborolane group is typically introduced via Suzuki-Miyaura coupling. Use a boronic ester precursor (e.g., pinacol borane) under palladium catalysis (Pd(PPh₃)₄ or PdCl₂(dppf)) in a degassed THF/H₂O mixture. Maintain inert conditions (argon/nitrogen) to prevent boronate hydrolysis. Reaction temperatures between 60–80°C for 12–24 hours are standard. Monitor progress via TLC or LC-MS .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: Use a combination of:

  • ¹H/¹³C NMR : Confirm aromatic substitution patterns (difluoro groups at C2/C4 of benzene, pyridinyl B-O coupling).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
  • X-ray crystallography : Resolve crystal packing and confirm boron coordination geometry (if single crystals are obtainable) .

Q. How should researchers handle stability issues related to the dioxaborolane group during storage?

Methodological Answer: Store the compound under anhydrous conditions at –20°C in amber vials. Avoid prolonged exposure to moisture or acidic environments, which can hydrolyze the boronate ester. Pre-purify solvents (e.g., THF over Na/benzophenone) to eliminate trace water .

Advanced Research Questions

Q. How can low yields in the coupling of the sulfonamide and boronate-containing pyridine be mitigated?

Methodological Answer: Low yields often arise from incomplete deprotection of boronic acids or competing side reactions. Optimize by:

  • Using 3,5-lutidine as a base to stabilize reactive intermediates and reduce dimerization .
  • Introducing microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate coupling efficiency.
  • Employing DMEDA (N,N′-dimethylethylenediamine) as a ligand to enhance Pd catalyst turnover .

Q. What strategies resolve contradictions in reported solubility data for this compound in polar aprotic solvents?

Methodological Answer: Discrepancies may stem from polymorphic forms or residual solvents. Characterize batches via:

  • DSC/TGA : Identify polymorph transitions or solvent retention.
  • Powder XRD : Compare diffraction patterns across batches.
  • Solubility assays : Use standardized solvent systems (e.g., DMSO:water gradients) under controlled humidity .

Q. How can computational modeling guide the design of analogs targeting enzyme inhibition?

Methodological Answer: Perform docking studies (AutoDock Vina, Schrödinger Suite) using the sulfonamide as a hinge-binding motif. Focus on:

  • Electrostatic potential maps : Highlight fluorine’s role in hydrogen-bond acceptor capacity.
  • MD simulations : Assess boron’s stability in active sites (e.g., proteases or kinases). Validate with SPR (surface plasmon resonance) for binding kinetics .

Q. What protocols address conflicting toxicity profiles observed in cell-based assays?

Methodological Answer: Discrepancies may arise from assay-specific conditions (e.g., serum protein binding). Standardize by:

  • Using serum-free media for IC₅₀ determinations.
  • Including boron-scavenging agents (e.g., mannitol) to distinguish cytotoxicity from boronate-specific effects.
  • Cross-validate with in vitro hepatocyte models to assess metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-Difluoro-N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3-pyridinyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.